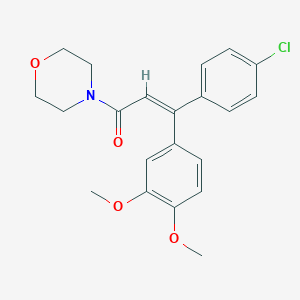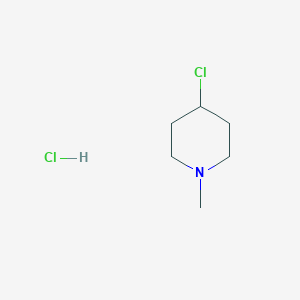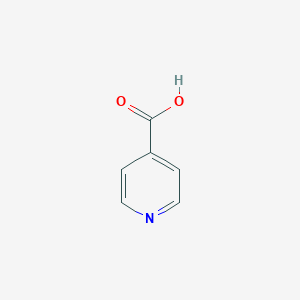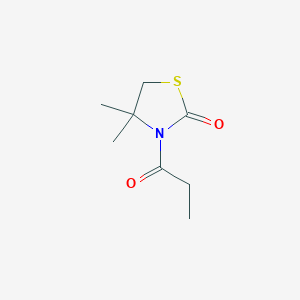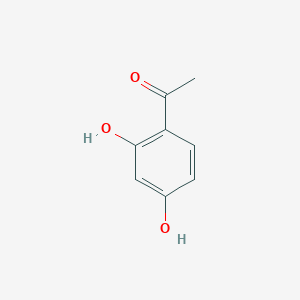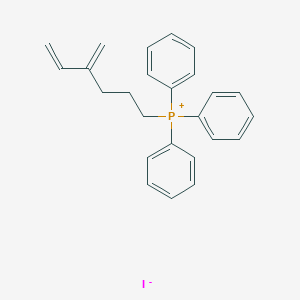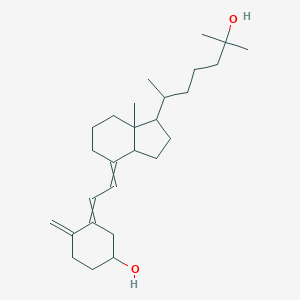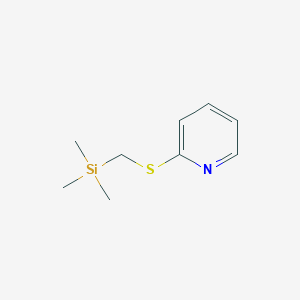
Trimethyl(pyridin-2-ylsulfanylmethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(pyridin-2-ylsulfanylmethyl)silane, also known as TMS-PySMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and catalysis. This compound contains a silicon atom attached to a pyridine ring, which makes it a versatile reagent for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been extensively studied for its potential applications in organic synthesis and catalysis. It can be used as a reagent for the preparation of various sulfur-containing compounds, such as thioethers, thioesters, and thiocarbamates. Trimethyl(pyridin-2-ylsulfanylmethyl)silane can also be used as a catalyst for various reactions, such as the synthesis of benzimidazoles and the cross-coupling of aryl chlorides with thiols. Additionally, Trimethyl(pyridin-2-ylsulfanylmethyl)silane has been used as a ligand for the preparation of organometallic complexes.
Wirkmechanismus
The mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in organic synthesis and catalysis is not fully understood. However, it is believed that the pyridine ring and sulfur atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane play a crucial role in activating the substrates and facilitating the reaction. The silicon atom in Trimethyl(pyridin-2-ylsulfanylmethyl)silane also contributes to the stability of the reagent and the products.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. However, it is known that Trimethyl(pyridin-2-ylsulfanylmethyl)silane is not intended for human consumption and should be handled with caution due to its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Trimethyl(pyridin-2-ylsulfanylmethyl)silane in lab experiments is its versatility as a reagent and catalyst. It can be used in various reactions and can be easily synthesized in large quantities. However, Trimethyl(pyridin-2-ylsulfanylmethyl)silane is also known to be air-sensitive and can decompose in the presence of oxygen and moisture. Therefore, it should be stored and handled under inert conditions.
Zukünftige Richtungen
There are numerous future directions for the study of Trimethyl(pyridin-2-ylsulfanylmethyl)silane. One potential direction is the development of new synthetic methods using Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a reagent or catalyst. Another direction is the study of the mechanism of action of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in various reactions. Additionally, the use of Trimethyl(pyridin-2-ylsulfanylmethyl)silane in the preparation of new organometallic complexes and the study of their properties is also a promising area of research.
Synthesemethoden
The synthesis of Trimethyl(pyridin-2-ylsulfanylmethyl)silane involves the reaction between pyridin-2-ylmethanethiol and chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces Trimethyl(pyridin-2-ylsulfanylmethyl)silane as a colorless liquid with a boiling point of 120-122°C. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
151668-58-5 |
|---|---|
Produktname |
Trimethyl(pyridin-2-ylsulfanylmethyl)silane |
Molekularformel |
C9H15NSSi |
Molekulargewicht |
197.37 g/mol |
IUPAC-Name |
trimethyl(pyridin-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
APQOORZJMWGMGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
Kanonische SMILES |
C[Si](C)(C)CSC1=CC=CC=N1 |
Synonyme |
Pyridine,2-[[(trimethylsilyl)methyl]thio]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



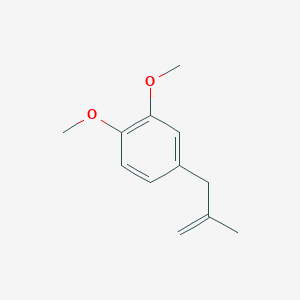
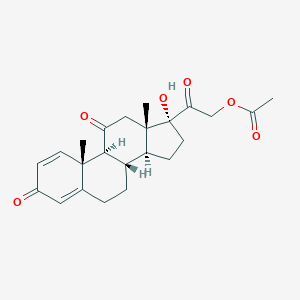
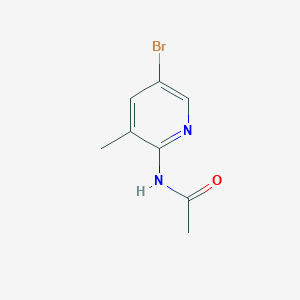

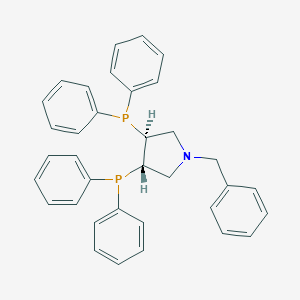
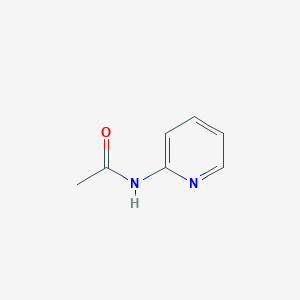
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
